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Compound of Interest

Compound Name: ADDA

Cat. No.: B1664370 Get Quote

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), commonly known as

ADDA, is a unique and crucial non-proteinogenic β-amino acid. It is a hallmark component of a

class of potent hepatotoxins, including microcystins and nodularins, which are produced by

cyanobacteria. The singular structure of ADDA is indispensable for the biological activity of

these toxins, making it a subject of significant interest in the fields of toxicology, pharmacology,

and drug development. This guide provides an in-depth overview of the chemical structure of

ADDA, its physicochemical properties, experimental protocols for its synthesis and isolation,

and its role in biological signaling pathways.

Core Chemical Structure
ADDA is a C20 amino acid characterized by a complex arrangement of chiral centers,

conjugated double bonds, and various functional groups. Its systematic IUPAC name is

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. The

molecule features a ten-carbon backbone with a phenyl group at one terminus and a carboxylic

acid group at the other. Key structural features include an amino group at the C3 position, a

methoxy group at C9, and methyl groups at the C2, C6, and C8 positions. The conjugated

diene system at C4 and C6 is crucial for its biological activity.

Caption: Chemical structure of ADDA.
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A summary of the key physicochemical properties of ADDA is presented in the table below. It is

important to note that as a non-standard amino acid, comprehensive experimental data for

properties like pKa, pI, and solubility are not as readily available as for the 20 proteinogenic

amino acids.

Property Value

Molecular Formula C₂₀H₂₉NO₃

Molecular Weight 331.45 g/mol

IUPAC Name
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-

trimethyl-10-phenyldeca-4,6-dienoic acid

Appearance Crystalline solid

Solubility
Soluble in water, slightly soluble in alcohol, and

insoluble in nonpolar organic solvents.

Melting Point

Decomposes on heating, making a precise

melting point difficult to determine using

standard techniques.[1]

pKa (α-COOH)
Estimated to be in the range of typical amino

acid α-carboxyl groups (~2.3).

pKa (α-NH₃⁺)
Estimated to be in the range of typical amino

acid α-amino groups (~9.6).

Isoelectric Point (pI)
Estimated to be near neutral pH, similar to other

amino acids with non-ionizable side chains.

¹H NMR

Characteristic signals for vinyl, methoxy, methyl,

and phenyl protons are observed. Specific shifts

are dependent on the solvent used.

¹³C NMR

Resonances corresponding to the carboxylic

acid, diene, phenyl ring, and aliphatic carbons

are present.
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Total Synthesis of ADDA
The total synthesis of ADDA is a complex multi-step process that requires careful control of

stereochemistry. Several synthetic routes have been reported in the literature. A generalized

workflow is presented below, often involving the coupling of two chiral fragments.

Chiral Precursors

Synthesis of
C1-C7 Fragment

Synthesis of
C8-C10-Phenyl Fragment

Coupling of Fragments
Deprotection and

Final Modifications
ADDA

Click to download full resolution via product page

Caption: Generalized workflow for the total synthesis of ADDA.

A detailed experimental protocol for the stereocontrolled synthesis of ADDA often utilizes chiral

auxiliaries to establish the correct stereocenters. For instance, one approach involves the use

of a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a chiral template to construct the 8S and 9S

chiral centers, while the 2S and 3S centers are derived from D-aspartic acid.[2][3] The

synthesis involves multiple steps of protection, coupling, and deprotection to yield the final

ADDA molecule.

Isolation of ADDA from Microcystins
ADDA can be isolated from microcystins through enzymatic or chemical hydrolysis. A common

method involves the use of bacterial enzymes that can degrade the cyclic peptide structure of

microcystins, releasing ADDA as one of the products.

Methodology:

Culturing of Microcystin-degrading Bacteria: A bacterial strain capable of degrading

microcystins, such as Sphingomonas sp., is cultured in an appropriate medium.

Cell Lysis and Enzyme Extraction: The bacterial cells are harvested and lysed to release the

enzymes responsible for microcystin degradation.
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Enzymatic Hydrolysis of Microcystin: The extracted enzymes are incubated with a purified

sample of a microcystin variant (e.g., microcystin-LR). The reaction proceeds through the

linearization of the cyclic peptide followed by further cleavage to release smaller peptide

fragments and ADDA.[4]

Purification of ADDA: The resulting hydrolysate is subjected to chromatographic techniques,

such as high-performance liquid chromatography (HPLC), to separate and purify the ADDA
from other components of the reaction mixture.

Structural Characterization: The identity and purity of the isolated ADDA are confirmed using

analytical techniques like mass spectrometry and NMR spectroscopy.

Signaling Pathway and Mechanism of Action
ADDA is a critical component for the toxicity of microcystins, which are potent inhibitors of

eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes play crucial roles in a

multitude of cellular processes, and their inhibition leads to hyperphosphorylation of numerous

proteins, disrupting cellular function and leading to apoptosis and necrosis, particularly in

hepatocytes.

The ADDA side chain of microcystin plays a key role in the interaction with the active site of the

protein phosphatases. It is understood that the hydrophobic nature of the ADDA side chain

contributes significantly to the binding affinity. The conjugated diene system within ADDA is

also thought to be important for this interaction. The inhibition is a two-step process, starting

with a rapid, reversible binding, followed by a slower, covalent interaction with a cysteine

residue in the catalytic subunit of the phosphatase.
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Caption: Inhibition of protein phosphatases by microcystin-LR.

Protein Phosphatase Inhibition Assay
A common method to assess the biological activity of microcystins, and by extension the

importance of the ADDA moiety, is the protein phosphatase inhibition assay. A colorimetric

assay using p-nitrophenyl phosphate (pNPP) as a substrate is frequently employed.

Protocol Overview:

Reagent Preparation:

Assay Buffer: A buffer solution (e.g., Tris-HCl) with appropriate pH and cofactors (e.g.,

MnCl₂) is prepared.
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Enzyme Solution: A purified preparation of protein phosphatase 1 or 2A is diluted in the

assay buffer.

Substrate Solution:p-Nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.

Inhibitor Solution: A series of dilutions of the microcystin-containing sample (or purified

ADDA-containing compound) are prepared.

Assay Procedure (96-well plate format):

To each well, add the enzyme solution.

Add the inhibitor solution at various concentrations to the respective wells. A control well

with no inhibitor is also prepared.

Pre-incubate the enzyme and inhibitor for a defined period.

Initiate the reaction by adding the pNPP substrate solution to all wells.

Incubate at a controlled temperature for a specific time.

Stop the reaction by adding a strong base (e.g., NaOH).

Data Analysis:

The dephosphorylation of pNPP by the phosphatase results in the formation of p-

nitrophenol, which has a yellow color and can be quantified by measuring the absorbance

at 405 nm.

The percentage of inhibition is calculated for each concentration of the inhibitor.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the percentage of inhibition against the inhibitor

concentration.

This in-depth guide provides a comprehensive overview of the chemical structure of ADDA, its

properties, and its significance in biological systems. The provided experimental frameworks
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and pathway diagrams serve as a valuable resource for researchers in the fields of natural

product chemistry, toxicology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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